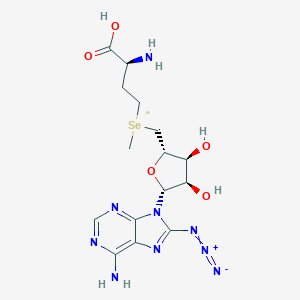
2-Amino-4,6-dimethylpyridine
Übersicht
Beschreibung
2-Amino-4,6-dimethylpyridine: 6-amino-2,4-lutidine ) is an organic compound belonging to the pyridine family. Its molecular weight is 122.17 g/mol, and its CAS number is 5407-87-4. The compound consists of a pyridine ring with amino groups at positions 2 and 6, as well as methyl substituents at positions 4 and 6. It appears as a white crystalline powder with a melting point of 63-64 °C and a boiling point of 235 °C .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht.
Medizin: Kann aufgrund seiner strukturellen Eigenschaften Anwendungen in der Arzneimittelforschung haben.
Industrie: Wird bei der Herstellung von Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der genaue Wirkmechanismus von 2-Amino-4,6-dimethylpyridin hängt von seiner spezifischen Anwendung ab. Es kann mit Enzymen, Rezeptoren oder anderen zellulären Zielmolekülen interagieren und verschiedene biochemische Pfade beeinflussen.
Wirkmechanismus
Target of Action
The primary target of 2-Amino-4,6-dimethylpyridine is the cyclooxygenase enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandin H2 .
Mode of Action
This compound binds to the cyclooxygenase enzyme and inhibits its activity . This action blocks the conversion of arachidonic acid to prostaglandin H2 . It is also suggested that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon .
Biochemical Pathways
The inhibition of the cyclooxygenase enzyme disrupts the production of prostaglandins and leukotrienes . These are important biochemical pathways involved in inflammation and pain signaling. By blocking these pathways, this compound acts as a nonsteroidal anti-inflammatory drug .
Result of Action
The result of this compound’s action is the inhibition of prostaglandin and leukotriene production . This leads to a reduction in inflammation and pain signaling, making it effective as a nonsteroidal anti-inflammatory drug .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Amino-4,6-dimethylpyridine interacts with various biomolecules in biochemical reactions. It binds to the cyclooxygenase enzyme and blocks its conversion of arachidonic acid to prostaglandin H2 . This interaction plays a crucial role in its anti-inflammatory properties .
Cellular Effects
It is known to inhibit the production of prostaglandins and leukotrienes, which play key roles in inflammation and immune responses . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the cyclooxygenase enzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandin H2 . This binding interaction can lead to changes in gene expression and potentially influence other biomolecular interactions.
Vorbereitungsmethoden
Synthetic Routes::
Reductive Amination: One common synthetic route involves reductive amination of 2,4-dimethylpyridine using ammonia or an amine as the nitrogen source. This reaction typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Alkylation: Another method is alkylation of 2,4-dimethylpyridine with a suitable alkyl halide, followed by reduction of the resulting N-alkylpyridinium salt.
Industrial Production:: Industrial production methods may vary, but the reductive amination route is commonly employed.
Analyse Chemischer Reaktionen
Reaktivität::
Oxidation: 2-Amino-4,6-dimethylpyridin kann Oxidationsreaktionen eingehen, die zur Bildung von N-Oxiden führen.
Substitution: Es reagiert mit Elektrophilen (z. B. Alkylhalogeniden) unter Bildung von N-Alkyl-Derivaten.
Acylierung: Die Aminogruppe kann acyliert werden, um Amide zu ergeben.
Reduktive Aminierung: Natriumborhydrid oder Lithiumaluminiumhydrid in einem geeigneten Lösungsmittel.
Alkylierung: Alkylhalogenide (z. B. Methyliodid) in Gegenwart einer Base (z. B. Natriumhydroxid).
- N-Alkyl-Derivate (z. B. N-Methyl-2-amino-4,6-dimethylpyridin).
- N-Oxide (z. B. 2-Amino-4,6-dimethylpyridin-N-oxid).
Vergleich Mit ähnlichen Verbindungen
Während 2-Amino-4,6-dimethylpyridin einige Ähnlichkeiten mit anderen Pyridinderivaten aufweist, zeichnet es sich durch seine einzigartige Kombination aus Aminogruppen und Methylsubstituenten aus. Zu ähnlichen Verbindungen gehören 2-Aminopyridin und 4,6-Dimethylpyridin.
Eigenschaften
IUPAC Name |
4,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBUBVKGJRPRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052189 | |
| Record name | 2-Amino-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-87-4 | |
| Record name | 2-Amino-4,6-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-4,6-DIMETHYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVZ9DW9Q5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin](/img/structure/B145725.png)
